N,5-dimethylpyrazine-2-carboxamide

Medicinal Chemistry Physical Chemistry ADME Optimization

N,5-Dimethylpyrazine-2-carboxamide (CAS 7132-15-2) is a 5-methyl-substituted pyrazine-2-carboxamide derivative bearing an N-methyl amide moiety. It belongs to the broader class of pyrazinecarboxamides, which are recognized for their diverse pharmacological utility—particularly antimycobacterial and enzyme-inhibitory activities—and as key synthetic building blocks.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
CAS No. 7132-15-2
Cat. No. B3056420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,5-dimethylpyrazine-2-carboxamide
CAS7132-15-2
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=N1)C(=O)NC
InChIInChI=1S/C7H9N3O/c1-5-3-10-6(4-9-5)7(11)8-2/h3-4H,1-2H3,(H,8,11)
InChIKeyOVKAHOFMCGWRAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,5-Dimethylpyrazine-2-carboxamide (CAS 7132-15-2): A Differentiated Pyrazine Carboxamide for Medicinal Chemistry and Intermediate Synthesis


N,5-Dimethylpyrazine-2-carboxamide (CAS 7132-15-2) is a 5-methyl-substituted pyrazine-2-carboxamide derivative bearing an N-methyl amide moiety. It belongs to the broader class of pyrazinecarboxamides, which are recognized for their diverse pharmacological utility—particularly antimycobacterial and enzyme-inhibitory activities—and as key synthetic building blocks. [1] Unlike the primary amide analog 5-methylpyrazine-2-carboxamide, the N-methyl substitution in this compound eliminates a hydrogen-bond donor, increasing lipophilicity (XLogP3 = 0.2) while retaining a moderate topological polar surface area (TPSA = 54.9 Ų). [2] This subtle structural modification confers differentiated solubility, metabolic stability, and synthetic intermediate utility, making the compound a strategic choice over its primary amide counterparts.

N,5-Dimethylpyrazine-2-carboxamide vs. Primary Amide Analogs: Why Interchangeability Is Not Feasible


Generic substitution among closely related pyrazine-2-carboxamide derivatives is frequently attempted to reduce synthesis costs, but this approach fails due to marked differences in physical chemistry and reactivity. The primary amide analog, 5-methylpyrazine-2-carboxamide, possesses two hydrogen-bond donors (HBD = 2) and a lower XLogP3 of approximately -0.5, whereas the N-methyl derivative has a single donor (HBD = 1) and an XLogP3 of 0.2. [1][2] These differences translate to significant changes in aqueous solubility, membrane permeability, and chromatographic retention—directly impacting synthetic workup, purification, and biological assay reproducibility. Furthermore, the N-methylamide linkage in N,5-dimethylpyrazine-2-carboxamide is inherently more resistant to nucleophilic acyl substitution and enzymatic hydrolysis than the primary amide, offering a distinct shelf-life and reaction compatibility advantage. [3] These quantifiable property gaps preclude direct interchange in sensitive medicinal chemistry and process development workflows.

Quantitative Differentiation of N,5-Dimethylpyrazine-2-carboxamide: Comparative Evidence for Scientific Selection


Lipophilicity–Hydrogen Bonding Trade-off: N,5-Dimethyl vs. 5-Methylpyrazine-2-carboxamide

N,5-Dimethylpyrazine-2-carboxamide exhibits a measured computed XLogP3 of 0.2 with exactly one hydrogen-bond donor (HBD = 1), compared to the primary amide analog 5-methylpyrazine-2-carboxamide, which has an estimated XLogP3 of approximately -0.5 and two hydrogen-bond donors (HBD = 2). [1][2] This difference of approximately 0.7 log units in lipophilicity and the loss of one HBD directly impacts passive membrane permeability and aqueous solubility. The reduced HBD count in the target compound correlates with improved permeability in parallel artificial membrane permeability assays (PAMPA) for N-methyl amides versus primary amides. [3] This property profile supports prioritization of the N-methyl derivative in lead optimization campaigns where oral bioavailability or CNS penetration is a key objective.

Medicinal Chemistry Physical Chemistry ADME Optimization

Synthetic Intermediate Stability: N-Methyl Amide Resilience vs. Primary Amide Side-Reactivity

The N-methyl amide group in N,5-dimethylpyrazine-2-carboxamide is chemically more robust than the primary amide in 5-methylpyrazine-2-carboxamide under common reaction conditions involving electrophilic reagents. Primary amides are susceptible to dehydration to nitriles (e.g., with POCl₃ or TFAA) and can undergo Hofmann rearrangement, whereas N-methyl amides are resistant to these pathways. This differential stability has led to the preferential use of N,5-dimethylpyrazine-2-carboxamide as a protected late-stage intermediate in multi-step syntheses, including in the preparation of pyrazinecarboxamide-based DGAT1 inhibitors where functional group tolerance is critical. [1] Compared to the primary amide, the N-methyl analog avoids unwanted side reactions during alkylation, acylation, and organometallic coupling steps, reducing the need for orthogonal protecting group strategies and improving overall yield by an estimated 10–20% in typical multi-step sequences.

Process Chemistry Synthetic Intermediate Stability

Antibacterial Activity Profile: Quantitative MIC Data vs. Pyrazinecarboxamide Class Baseline

N,5-Dimethylpyrazine-2-carboxamide demonstrates moderate antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli and 16 µg/mL against Staphylococcus aureus. This potency profile is contextually relevant when compared to the broader class of pyrazine-2-carboxamide derivatives, where MIC values against S. aureus typically range from 7.81 µM to 62.5 µM, and anti-mycobacterial MICs against M. tuberculosis H37Rv range from 6 µM to 46 µM. [1] While the N,5-dimethyl substitution pattern does not produce the most potent antibacterial agent in its class, its activity level (16 µg/mL against S. aureus) is competitive with mid-tier active pyrazinecarboxamides, and the compound's distinct physicochemical profile (lower HBD, higher XLogP3) makes it a preferred scaffold for further derivatization toward Gram-positive selective agents where permeability is rate-limiting.

Antibacterial MIC Structure-Activity Relationship

Precision Application Scenarios for N,5-Dimethylpyrazine-2-carboxamide: Where This Compound Provides a Defensible Selection Advantage


Lead Optimization in Antibacterial Drug Discovery Targeting Gram-Positive Pathogens

For medicinal chemistry teams pursuing Gram-positive antibacterial leads, N,5-dimethylpyrazine-2-carboxamide offers a validated starting scaffold with an S. aureus MIC of 16 µg/mL and an E. coli MIC of 32 µg/mL. Its XLogP3 of 0.2 and single hydrogen-bond donor (HBD = 1) provide a favorable physicochemical profile for membrane permeation relative to primary amide analogs (HBD = 2, XLogP3 ≈ -0.5). [1] This property advantage supports its selection as a core scaffold for further derivatization in programs where permeability-limited target engagement is a key challenge.

Process Chemistry: Protected Late-Stage Intermediate for Multi-Step Synthesis of DGAT1 Inhibitors

The N-methyl amide functionality in N,5-dimethylpyrazine-2-carboxamide serves as an inherently protected form of the primary carboxamide, resistant to dehydration (POCl₃, TFAA) and Hofmann rearrangement side reactions. This stability has been exploited in the synthesis of dimethylpyrazinecarboxamide phenylcyclohexylacetic acid analogs (DGAT1 inhibitors including AZD7687), where the N-methyl pyrazinecarboxamide fragment remains intact through multiple synthetic transformations. [2] Process chemists can source this compound as a reliable late-stage intermediate, reducing protecting group steps and improving overall synthetic throughput by an estimated 10–20%.

Physicochemical Profiling and ADME Model Compound Studies

N,5-Dimethylpyrazine-2-carboxamide (XLogP3 = 0.2, HBD = 1, TPSA = 54.9 Ų) serves as an excellent model compound for studying the impact of N-methylation on the ADME properties of heterocyclic amides. [1] Its computed property profile closely aligns with Lipinski and Veber oral bioavailability criteria, making it a suitable reference standard for calibrating in silico permeability models and PAMPA assays. Compared to the primary amide analog, the quantifiable XLogP3 shift of approximately +0.7 units allows direct measurement of methylation-driven permeability enhancement in cell-based and artificial membrane systems.

Quote Request

Request a Quote for N,5-dimethylpyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.